Ravoxertinib belongs to a class of drugs called kinase inhibitors. It specifically targets a protein called RAF proto-oncogene serine/threonine-protein kinase 1 (RAF1) []. RAF1 is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation []. By inhibiting RAF1, Ravoxertinib disrupts this pathway, potentially leading to the suppression of cancer cell growth and survival.
Ravoxertinib has shown promising results in preclinical studies, which involve testing on cells and animal models of cancer. These studies have demonstrated its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including those derived from melanoma, lung cancer, and colorectal cancer [].